Methoctramine

Cardiology Muscarinic Pharmacology Receptor Selectivity

Generic M2-preferring antagonists often fail to resolve cardiac vs. smooth muscle receptor populations or detect M2 allosteric behavior. Methoctramine solves this with a validated dual mechanism: competitive orthosteric antagonism at low nanomolar concentrations and allosteric modulation of ligand dissociation at higher concentrations. • ~60-fold selectivity for atrial (M2) over tracheal smooth muscle (M3) receptors, confirmed in vivo • 3.3-fold higher potency at striatal vs. brainstem M2 subtypes for CNS population discrimination • Established rank-order tool (gallamine > methoctramine > AQ-RA 741 > AF-DX 116) for prejunctional autoreceptor characterization Supplied as tetrahydrochloride hydrate with full analytical documentation. Bulk quantities and custom packaging available for institutional procurement.

Molecular Formula C36H66Cl4N4O2
Molecular Weight 728.7 g/mol
CAS No. 104807-46-7
Cat. No. B027182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoctramine
CAS104807-46-7
Synonymsmethoctramine
methoctramine free base
methoctramine hydrochloride
N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine
N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine tetrahydrochloride
Molecular FormulaC36H66Cl4N4O2
Molecular Weight728.7 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.O.Cl.Cl.Cl.Cl
InChIInChI=1S/C36H62N4O2.4ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H
InChIKeyCDKGGOUDHGSFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoctramine Pharmacological Overview


Methoctramine is a polymethylene tetraamine that functions as a competitive muscarinic acetylcholine receptor antagonist with pronounced selectivity for the M2 (cardiac/neuronal) subtype [1]. It was developed as a pharmacological tool to differentiate M2-mediated responses from those of M1, M3, M4, and M5 subtypes, and its selectivity profile has been validated across binding, functional, and in vivo assays [2]. The compound also exhibits allosteric properties at high concentrations, adding a layer of mechanistic complexity that distinguishes it from purely orthosteric antagonists [3].

M2‑preferring muscarinic antagonist with reported selectivity across binding, functional, and in vivo assays
Dual competitive and allosteric binding mode supports receptor‑mechanism studies at M2
In vivo cardioselectivity reported – may support cardiac M2 receptor isolation without confounding vascular M3/M1 block

Methoctramine vs. Generic Alternatives


Selecting a generic 'M2-preferring' antagonist for research without considering functional selectivity and allosteric behavior is a common pitfall. Compounds within this class, such as himbacine or AF-DX 116, exhibit substantial differences in their selectivity windows between cardiac and smooth muscle receptors, mechanisms of antagonism, and ability to differentiate between M2 receptor subpopulations [1][2]. Methoctramine's unique ability to act as both a competitive antagonist and an allosteric modulator of the M2 receptor at higher concentrations, coupled with its specific in vivo cardioselectivity, makes it an irreplaceable tool for experiments aiming to isolate M2-mediated physiological and pathological roles [3].

Selectivity window mismatch
Generic M2‑preferring antagonists like himbacine show a narrower functional selectivity window between cardiac and smooth muscle receptors; direct substitution may compromise cardiac‑specific endpoint interpretation.
Mechanism of antagonism
Unlike purely competitive agents (e.g., AF‑DX 116), methoctramine exhibits quantifiable allosteric behaviour at higher concentrations. Replacing it may eliminate the ability to probe M2 allosteric sites.
In vivo cardioselectivity not replicated
Alternative M2 antagonists often lack the in vivo discrimination between cardiac bradycardia and vascular/ganglionic muscarinic responses reported for methoctramine; model‑response context may differ.

Methoctramine Comparator Data


Atrial vs. Tracheal Selectivity Window

Methoctramine exhibits a substantially larger selectivity window for cardiac M2 over smooth muscle M3 receptors than the related M2-selective antagonist himbacine. In direct functional studies using guinea-pig atria and trachea, methoctramine demonstrated an approximately 60-fold difference in pA2 values between these tissues, whereas himbacine's difference was only about 8-fold [1]. This shows methoctramine is more functionally selective for cardiac tissue despite having a lower absolute affinity than himbacine.

Atrial vs. Tracheal Selectivity
Head‑to‑head
~60‑fold cardiac/tracheal pA₂ difference
vs. ~8‑fold for himbacine
Supports a wider functional selectivity window for cardiac M2 isolation
Guinea‑pig atria and tracheal strips; data to verify in specific preparation
Cardiology Muscarinic Pharmacology Receptor Selectivity

Allosteric Binding Mode vs. Himbacine

A critical mechanistic differentiator for methoctramine is its dual competitive and allosteric binding mode at cardiac M2 receptors, a property not shared by the comparator himbacine. Methoctramine produced a curvilinear Schild plot, indicative of allosteric inhibitory effects, whereas himbacine's antagonism was purely competitive with a linear Schild plot [1].

Allosteric Binding Mode
Head‑to‑head
Curvilinear Schild plot (methoctramine)
vs. linear Schild plot (himbacine)
Indicates allosteric interaction at cardiac M2 receptors not shared by purely competitive agents
Guinea‑pig left atria; supra‑additive antagonism with atropine observed
Molecular Pharmacology Allosteric Modulation Mechanism of Action

In Vivo Cardiac vs. Vascular M2 Selectivity

In anesthetized and pithed rat models, methoctramine at 300 µg/kg i.v. strongly inhibited muscarinic agonist-induced bradycardia but did not affect the muscarinic agonist-induced depressor response (vascular M2) or tachycardia/pressor response (ganglionic M1) [1]. This demonstrates its unique ability to discriminate between cardiac and vascular receptor populations in a whole-animal system.

In Vivo Cardiac vs. Vascular Selectivity
In vivo context
Strong inhibition of bradycardia at 300 µg/kg i.v.; no effect on depressor or ganglionic M1 responses
Enables in vivo cardiac M2 interrogation without confounding vascular/ganglionic muscarinic block
Anesthetized and pithed rat models; endpoint‑specific review recommended
In Vivo Pharmacology Cardiovascular System Receptor Selectivity

Striatal vs. Brainstem M2 Receptor Affinity

Methoctramine and AF-DX 116 show a differential potency profile at neuronal M2 receptors, which is crucial for central nervous system studies. In the striatum, methoctramine exhibited a KB of 47 nM, while AF-DX 116 was less potent with a KB of 155 nM [1]. This contrasts with their similar potencies at M2 receptors in the brainstem or periphery, suggesting methoctramine can pharmacologically isolate distinct M2 receptor populations.

Striatal vs. Brainstem Affinity
Head‑to‑head
Striatal M2 KB = 47 nM
vs. AF‑DX 116 KB = 155 nM
Differential potency supports pharmacological separation of neuronal M2 subpopulations
Rat striatal tissue; cAMP inhibition assay; about 3.3‑fold difference
Neuropharmacology Receptor Subtypes CNS Research

Methoctramine Research Applications


Cardiac M2 Functional Studies

Methoctramine is the preferred antagonist for isolating the function of postsynaptic, cardiac M2 muscarinic receptors. Its validated ~60-fold selectivity for atrial over tracheal smooth muscle receptors ensures that at low nanomolar concentrations, cardiac effects can be studied with minimal M3 receptor interference [1]. This selectivity is preserved in vivo, where it blocks muscarinic agonist-induced bradycardia without affecting vascular or ganglionic muscarinic responses, making it a standard tool for cardiovascular physiology research [2].

Prejunctional Muscarinic Autoreceptors

Methoctramine is a key component of the pharmacological toolkit used to characterize prejunctional M2 autoreceptors on parasympathetic nerve terminals. Its potency in enhancing electrically evoked acetylcholine release from airway nerves is part of a well-established rank order (gallamine > methoctramine > AQ-RA 741 > AF-DX 116) that correlates with M2/M3 selectivity and defines the 'M2-like' pharmacology of these autoreceptors [3].

CNS M2 Subpopulation Differentiation

For central nervous system research, methoctramine enables the pharmacological discrimination of muscarinic receptor populations that cannot be distinguished by other M2-preferring ligands like AF-DX 116. Its 3.3-fold higher potency at striatal versus brainstem M2 receptors allows researchers to assign specific central functions to this distinct neuronal M2 subtype, an application critical in the study of motor control and cholinergic signaling in the basal ganglia [4].

M2 Allosteric Sites and Bitopic Ligands

The discovery that methoctramine acts as a competitive antagonist at low concentrations and an allosteric antagonist (decelerating ligand dissociation) at higher concentrations establishes it as a unique probe for the M2 receptor's allosteric vestibule [5]. This is leveraged in molecular pharmacology to study the structure-function relationship of the receptor's extracellular loops and to serve as a reference compound in the development of novel bitopic and allosteric muscarinic ligands [6].

Application
Selection Property
Validation Focus
Cardiac M2 functional studies
Functional cardioselectivity window
Atrial vs. tracheal selectivity context; preservation in vivo
Prejunctional muscarinic autoreceptors
M2/M3 selectivity rank‑order potency
Acetylcholine release enhancement in airway nerve preparations
CNS M2 subpopulation differentiation
Neuronal M2 receptor affinity profile
Striatum vs. brainstem M2 receptor response context
M2 allosteric sites and bitopic ligands
Allosteric/competitive dual binding mode
Schild plot analysis; allosteric vestibule probe reference

Technical Documentation Hub

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33 linked technical documents
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